molecular formula C10H13NO B6354567 Phenol, 2-[[(1-methylethyl)imino]methyl]- CAS No. 5961-35-3

Phenol, 2-[[(1-methylethyl)imino]methyl]-

Cat. No.: B6354567
CAS No.: 5961-35-3
M. Wt: 163.22 g/mol
InChI Key: PHHCWZIPEJJCOE-UHFFFAOYSA-N
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Description

Phenol, 2-[[(1-methylethyl)imino]methyl]- is an organic compound with the molecular formula C10H13NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[[(1-methylethyl)imino]methyl] group

Scientific Research Applications

Phenol, 2-[[(1-methylethyl)imino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(1-methylethyl)imino]methyl]- typically involves the reaction of phenol with isopropylamine and formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction can be represented as follows:

[ \text{Phenol} + \text{Isopropylamine} + \text{Formaldehyde} \rightarrow \text{Phenol, 2-[[(1-methylethyl)imino]methyl]-} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(1-methylethyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(1-methylethyl)imino]methyl]- involves its interaction with molecular targets through its phenolic and imine functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1-methylethyl)-:

    Phenol, 2,2’-methylenebis [6-(1,1-dimethylethyl)-4-methyl-]: A bisphenol derivative with antioxidant properties.

Uniqueness

Phenol, 2-[[(1-methylethyl)imino]methyl]- is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other phenolic compounds and expands its range of applications in various fields.

Properties

IUPAC Name

2-(propan-2-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHCWZIPEJJCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425541
Record name Phenol, 2-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-35-3
Record name Phenol, 2-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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